1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine at position 1 and a sulfanylmethyl (-SCH2-) group at position 3. The sulfanylmethyl group is further connected to a 3-chlorophenyl moiety, creating a bifunctional structure with both electron-withdrawing (fluorine) and electron-donating (sulfide) groups. This compound’s molecular formula is C₁₃H₁₀ClFS, with a molecular weight of 252.73 g/mol.
Properties
IUPAC Name |
1-chloro-3-[(3-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGWPFMKNQVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-fluorobenzene with 3-chlorobenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the sulfanylmethyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Bromo-3-(phenylsulfanylmethyl)benzene (C₁₃H₁₁BrS, 279.19 g/mol)
This brominated analog replaces fluorine with bromine at position 1 and lacks the chlorine atom on the pendant phenyl group. The absence of chlorine on the phenyl group may enhance solubility in nonpolar solvents due to reduced polarity .
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
This compound shares dual halogenation (Cl and F) on the benzene ring but introduces a ketone and isoquinoline moiety. The sulfanyl group here participates in a larger conjugated system, which could stabilize the molecule via resonance, contrasting with the simpler sulfide linkage in the target compound. Such structural differences highlight how minor modifications can drastically alter electronic properties and intermolecular interactions .
Sulfur Oxidation State Variations
1-Fluoro-3-(methylsulfonyl)benzene (C₇H₇FO₂S, 174.19 g/mol)
Replacing the sulfanylmethyl group with a sulfonyl (-SO₂CH₃) group transforms the electronic profile: sulfonyl is strongly electron-withdrawing, making the benzene ring less reactive toward electrophilic substitution compared to the electron-donating sulfide. This oxidation state difference also impacts stability, with sulfones being less prone to oxidation than sulfides .
Substituent Group Comparisons
1-Fluoro-3-(methoxymethoxy)benzene (C₈H₉O₂F, 156.15 g/mol)
Substituting the sulfanylmethyl-chlorophenyl group with a methoxymethoxy (-OCH₂OCH₃) ether alters polarity and solubility. Ethers are more polar than sulfides, enhancing aqueous solubility. However, sulfides exhibit greater nucleophilicity, making them more reactive in alkylation or oxidation reactions .
1-(3-Chlorophenyl)-1H-tetrazole (C₇H₅ClN₄, 180.60 g/mol)
Though structurally distinct (tetrazole ring vs. benzene), the shared 3-chlorophenyl group underscores the role of chlorine in stabilizing energetic materials. The tetrazole’s nitrogen-rich structure enables high detonation velocity (4,409 m/s) and pressure (5.4 GPa), properties unlikely in the target compound due to its lack of a heterocyclic backbone .
Data Tables
Table 1: Structural and Property Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene | C₁₃H₁₀ClFS | 252.73 | F (position 1), SCH₂(3-ClC₆H₄) | Electron-withdrawing/donating bifunctional |
| 1-Bromo-3-(phenylsulfanylmethyl)benzene | C₁₃H₁₁BrS | 279.19 | Br (position 1), SCH₂(C₆H₅) | Higher molecular weight, reduced polarity |
| 1-Fluoro-3-(methylsulfonyl)benzene | C₇H₇FO₂S | 174.19 | F (position 1), SO₂CH₃ | Electron-withdrawing, oxidation-resistant |
| 1-(3-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | 180.60 | Tetrazole ring, 3-ClC₆H₄ | Energetic material, detonation velocity 4,409 m/s |
Biological Activity
1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by a unique structural arrangement that includes a fluorine atom and a chlorinated phenyl group attached to a benzene ring via a sulfanylmethyl linkage. Its molecular formula is CHClF S, with a molecular weight of approximately 270.7239 g/mol. This compound is of particular interest in medicinal chemistry due to its potential biological activities.
The biological activity of this compound can be attributed to its functional groups. The fluorine atom is known to participate in nucleophilic substitution reactions, while the sulfanylmethyl group can undergo oxidation or reduction reactions. The chlorophenyl group may engage in electrophilic aromatic substitution reactions, which could influence its interaction with biological targets.
Potential Applications
This compound has potential applications in pharmaceuticals and agrochemicals. Its structural features suggest it could serve as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene | Bromine instead of fluorine | Potentially different reactivity profiles |
| 1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene | Different positional isomer | Variations in biological activity |
| 1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene | Another positional isomer | Structural diversity affecting properties |
This table illustrates how variations in structure can significantly impact the chemical behavior and biological activity of these compounds.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives that include similar functional groups have demonstrated cytotoxicity against various cancer cell lines, including HeLa cells and P388 lymphatic leukemia cells. The mechanisms identified include the induction of apoptosis through DNA damage and inhibition of DNA synthesis .
In Vivo Studies
In vivo studies have highlighted the anti-inflammatory properties of related compounds containing sulfanylmethyl groups. These studies suggest that such compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Enzyme Interaction Studies
Interaction studies focusing on enzyme behavior reveal that compounds like this compound can influence metabolic pathways, potentially affecting drug metabolism and efficacy. Understanding these interactions is crucial for assessing the therapeutic potential and safety profiles of such compounds.
Q & A
Basic Questions
Q. What are the established synthetic routes for synthesizing 1-Fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene?
- Methodological Answer : A common approach involves multi-step functionalization of the benzene ring. For example:
- Step 1 : Bromination of 3-chlorophenyl derivatives to introduce a reactive site (e.g., using N-bromosuccinimide under acidic conditions) .
- Step 2 : Thiolation via nucleophilic substitution, where a sulfanylmethyl group (-SCH2-) is introduced. This may require a thiourea catalyst or metal-mediated coupling .
- Step 3 : Fluorination at the para position using fluorinating agents like Selectfluor™ or via Sandmeyer-type reactions for regioselective halogenation .
- Key Consideration : Monitor reaction intermediates using TLC or HPLC to ensure stepwise progression.
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The fluorine atom at position 1 causes deshielding of adjacent protons, splitting signals into doublets (e.g., aromatic protons at δ 7.1–7.5 ppm). The sulfanylmethyl group (-SCH2-) appears as a singlet (~δ 3.8–4.2 ppm) due to lack of coupling .
- ¹⁹F NMR : A distinct peak near δ -110 ppm confirms the fluorine substituent.
- ¹³C NMR : The 3-chlorophenyl group shows a carbon signal at ~δ 125–135 ppm, while the sulfanylmethyl carbon appears at δ 35–40 ppm .
Advanced Research Questions
Q. How do the electronic effects of fluorine and chlorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine at position 1 deactivates the benzene ring, reducing electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings. Chlorine at the 3-position further directs reactivity to the sulfanylmethyl group .
- Experimental Design : Perform DFT calculations to map electron density distribution. Validate via kinetic studies comparing reaction rates with/without substituents .
- Data Contradiction : If unexpected regioselectivity occurs, analyze steric effects (e.g., bulky substituents hindering coupling) using X-ray crystallography .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Methodological Answer :
- Challenge : Low crystallinity due to flexible sulfanylmethyl group.
- Solution : Co-crystallize with heavy atoms (e.g., iodine derivatives) or use low-temperature synchrotron X-ray diffraction to improve resolution .
- Validation : Compare experimental bond angles/distances with computational models (e.g., Gaussian09) to confirm structural integrity .
Q. How can competing side reactions involving the sulfanylmethyl group be mitigated during synthesis?
- Methodological Answer :
- Side Reactions : Oxidation of -SCH2- to sulfoxide (-SOCH2-) or sulfone (-SO2CH2-) under aerobic conditions.
- Mitigation : Use inert atmospheres (N2/Ar) and reducing agents (e.g., ascorbic acid). Monitor via LC-MS for byproduct formation .
- Advanced Optimization : Employ flow chemistry to control reaction time and temperature, minimizing undesired oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
